molecular formula C9H7ClO3 B11900812 4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-hydroxy- CAS No. 91998-75-3

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-hydroxy-

Cat. No.: B11900812
CAS No.: 91998-75-3
M. Wt: 198.60 g/mol
InChI Key: TZHQCDZIWQWIDI-UHFFFAOYSA-N
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Description

6-chloro-2-hydroxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of 6-chloro-2-hydroxychroman-4-one consists of a benzene ring fused to a dihydropyranone ring, with a chlorine atom at the 6th position and a hydroxyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-chloro-2-hydroxychroman-4-one involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for 6-chloro-2-hydroxychroman-4-one typically involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-hydroxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 6-chloro-2-ketochroman-4-one.

    Reduction: Formation of 6-chloro-2-hydroxychroman-4-ol.

    Substitution: Formation of various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-hydroxychroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-hydroxychroman-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the chlorine and hydroxyl substituents.

    6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one: Contains additional hydroxyl groups.

    6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one: Similar to the previous compound but with different hydroxyl group positioning.

Uniqueness

6-chloro-2-hydroxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and hydroxyl group at specific positions enhances its reactivity and potential biological activities compared to other chromanone derivatives .

Properties

CAS No.

91998-75-3

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

6-chloro-2-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H7ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-3,9,12H,4H2

InChI Key

TZHQCDZIWQWIDI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)O

Origin of Product

United States

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